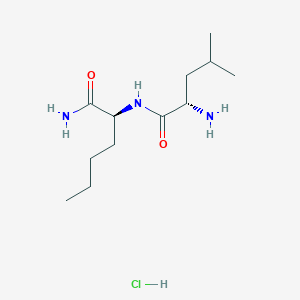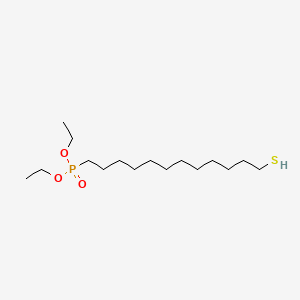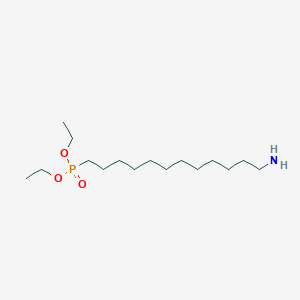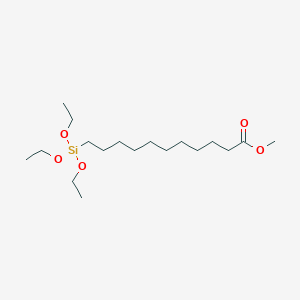![molecular formula C12H27O7P B6342920 (6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid, 95% CAS No. 1049677-14-6](/img/structure/B6342920.png)
(6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid, 95% (referred to here as “6-HEEHEP”) is an organic phosphonic acid that is widely used in scientific research. It is a versatile compound that has a variety of applications in laboratory experiments, and it has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
6-HEEHEP has a number of applications in scientific research. It is used as a reagent in organic synthesis, as a buffer in biochemistry, and as a ligand in coordination chemistry. It is also used in pharmaceutical research, as it has been shown to have potential therapeutic applications. 6-HEEHEP has also been used as a model compound for studying the mechanism of action of other organic phosphonic acids.
Mechanism of Action
The mechanism of action of 6-HEEHEP is not fully understood. However, it is believed to interact with proteins and other molecules in the cell, resulting in the modulation of their activity. It has been shown to interact with enzymes, receptors, and other proteins, resulting in changes in their activity. It is also believed to affect the permeability of cell membranes, which may be responsible for some of its biochemical and physiological effects.
Biochemical and Physiological Effects
6-HEEHEP has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, receptors, and other proteins, resulting in changes in their activity. It has also been shown to affect the permeability of cell membranes, resulting in changes in the uptake and release of ions and other molecules. In addition, 6-HEEHEP has been shown to have antioxidant and anti-inflammatory effects, as well as potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The use of 6-HEEHEP in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and can be obtained in high yields. It is also relatively stable and can be stored for long periods of time. However, it can be expensive to obtain and may not be suitable for all applications. Additionally, it has been shown to have some toxic effects in certain cell types, so care must be taken when using it in experiments.
Future Directions
There are a number of possible future directions for research on 6-HEEHEP. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its use as a model compound for studying the mechanism of action of other organic phosphonic acids. Finally, research could be conducted into the development of more efficient and cost-effective synthesis methods for 6-HEEHEP.
Synthesis Methods
The synthesis method of 6-HEEHEP involves a multi-step process. First, 6-bromohexylphosphonic acid is reacted with 2-hydroxyethoxyethanol in the presence of a base catalyst. The reaction produces a phosphonate ester, which is then hydrolyzed to 6-HEEHEP. The process has been optimized to obtain the desired product in high yields.
properties
IUPAC Name |
6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O7P/c13-5-7-18-9-11-19-10-8-17-6-3-1-2-4-12-20(14,15)16/h13H,1-12H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJUSIUEGSNSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCP(=O)(O)O)CCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669814 |
Source


|
| Record name | (6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049677-14-6 |
Source


|
| Record name | (6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)
![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride](/img/structure/B6342867.png)

![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)






![(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95%](/img/structure/B6342916.png)
